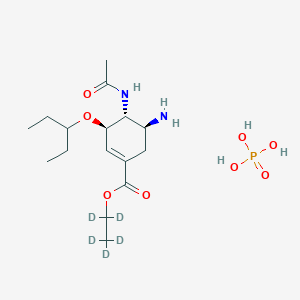
DNA crosslinker 4 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNA crosslinker 4 (dihydrochloride): is a potent DNA minor groove binder. It has shown significant inhibitory activity against various cancer cell lines, including NCI-H460, A2780, and MCF-7 . This compound is primarily used in anticancer research due to its ability to bind to the minor groove of DNA and inhibit cancer cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DNA crosslinker 4 (dihydrochloride) involves the preparation of pyridazin-3(2H)-one-based guanidine derivatives. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as guanidine hydrochloride . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of DNA crosslinker 4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as crystallization and chromatography to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions: DNA crosslinker 4 (dihydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted derivatives of DNA crosslinker 4 (dihydrochloride), which can be further analyzed for their biological activity .
Aplicaciones Científicas De Investigación
Chemistry: DNA crosslinker 4 (dihydrochloride) is used in the study of DNA interactions and binding mechanisms. It serves as a model compound for understanding the binding affinity and specificity of DNA minor groove binders .
Biology: In biological research, DNA crosslinker 4 (dihydrochloride) is used to study the effects of DNA binding on cellular processes. It is particularly useful in investigating the mechanisms of DNA damage and repair .
Medicine: The compound is extensively used in anticancer research. It has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for the development of new anticancer therapies .
Industry: In the pharmaceutical industry, DNA crosslinker 4 (dihydrochloride) is used in the development of new drugs targeting DNA. It is also employed in the production of diagnostic tools and assays for detecting DNA-binding compounds .
Mecanismo De Acción
DNA crosslinker 4 (dihydrochloride) exerts its effects by binding to the minor groove of DNA. This binding interferes with the normal functioning of DNA, leading to the inhibition of DNA replication and transcription . The compound targets specific sequences within the DNA, forming stable complexes that prevent the binding of essential proteins and enzymes . This disruption of DNA processes ultimately leads to cell death, particularly in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
DNA crosslinker 1 (dihydrochloride): Another potent DNA minor groove binder with similar inhibitory activity against cancer cells.
Psoralen: A photoactivatable DNA crosslinker that forms covalent bonds with DNA upon exposure to UV light.
Uniqueness: DNA crosslinker 4 (dihydrochloride) is unique due to its high binding affinity and specificity for the DNA minor groove. It has shown significant inhibitory activity against multiple cancer cell lines, making it a valuable tool in anticancer research . Compared to other DNA crosslinkers, it offers a balance of potency and selectivity, which is crucial for developing targeted therapies .
Propiedades
Fórmula molecular |
C16H24Cl2N8O |
|---|---|
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
2-[[4-[[3-[(diaminomethylideneamino)methyl]-4-methyl-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C16H22N8O.2ClH/c1-10-6-14(25)24(23-13(10)8-22-16(19)20)9-12-4-2-11(3-5-12)7-21-15(17)18;;/h2-6H,7-9H2,1H3,(H4,17,18,21)(H4,19,20,22);2*1H |
Clave InChI |
PMSABKWLGHMEBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(N=C1CN=C(N)N)CC2=CC=C(C=C2)CN=C(N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


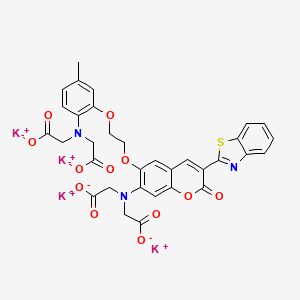
![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
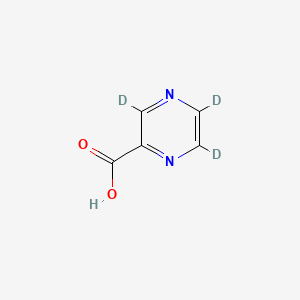
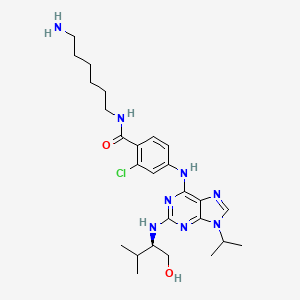
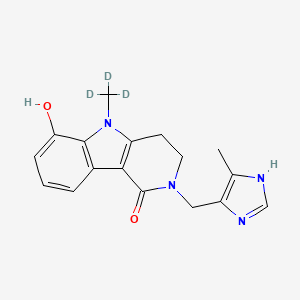
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
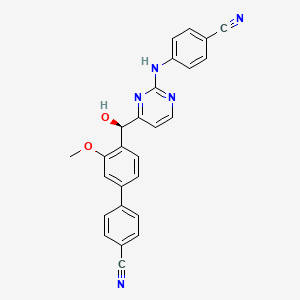
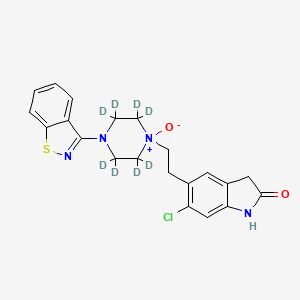
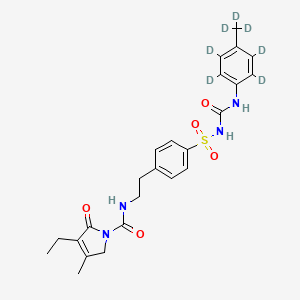


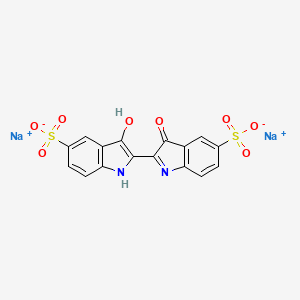
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
